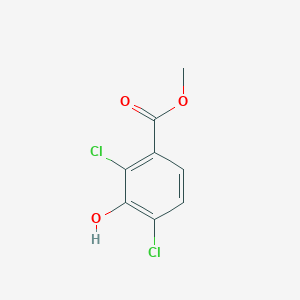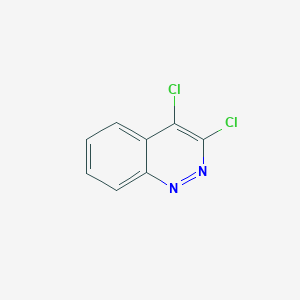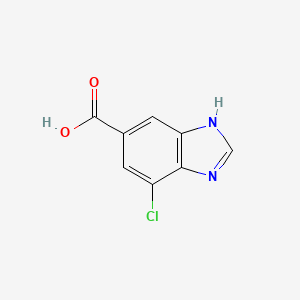
3,6-Dichloro-4-(trimethylsilyl)pyridazine
Descripción general
Descripción
3,6-Dichloro-4-(trimethylsilyl)pyridazine is a chemical compound with the molecular formula C7H10Cl2N2Si. It belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 and a trimethylsilyl group at position 4 on the pyridazine ring. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(trimethylsilyl)pyridazine typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride (POCl3) to introduce the chlorine atoms at positions 3 and 6 . The trimethylsilyl group can be introduced through a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and silylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive chlorinating agents and silylating reagents.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-4-(trimethylsilyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridazine N-oxides or reduction to form dihydropyridazines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO).
Oxidation Reactions: Oxidizing agents (e.g., mCPBA, H2O2).
Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K2CO3), solvents (e.g., toluene, THF).
Major Products Formed
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Dihydropyridazines.
Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
3,6-Dichloro-4-(trimethylsilyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Agrochemicals: It is used in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-4-(trimethylsilyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atoms and the trimethylsilyl group can influence its binding affinity and selectivity towards these targets. The compound can modulate various molecular pathways, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloropyridazine: Lacks the trimethylsilyl group, which can affect its reactivity and biological activity.
4-(Trimethylsilyl)pyridazine: Lacks the chlorine atoms, which can influence its chemical properties and applications.
3,6-Dichloro-2-methylpyridazine: Contains a methyl group instead of the trimethylsilyl group, leading to different chemical behavior.
Uniqueness
3,6-Dichloro-4-(trimethylsilyl)pyridazine is unique due to the combination of chlorine atoms and the trimethylsilyl group on the pyridazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various scientific research and industrial applications .
Propiedades
IUPAC Name |
(3,6-dichloropyridazin-4-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N2Si/c1-12(2,3)5-4-6(8)10-11-7(5)9/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZGQDLXADOHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NN=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568959 | |
| Record name | 3,6-Dichloro-4-(trimethylsilyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130825-12-6 | |
| Record name | 3,6-Dichloro-4-(trimethylsilyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3347208.png)
![1-[3-(Chloromethyl)phenyl]imidazole](/img/structure/B3347212.png)






![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B3347264.png)



